Predicted Lipophilicity (XLogP3-AA) Advantage Over the 8-Regioisomer
The 6-ylmethanol regioisomer exhibits approximately 0.5 log unit higher predicted lipophilicity than the 8-ylmethanol analog, as computed by the XLogP3-AA algorithm. This quantitative difference in logP can significantly affect membrane permeability and pharmacokinetic profiles when the scaffold is incorporated into drug-like molecules [1] [2].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | ~1.0 (inferred from 6-methyl analog CID 567349) |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decan-8-ylmethanol: XLogP3-AA = 0.5 (CID 10080838) |
| Quantified Difference | ΔXLogP ≈ +0.5 (6-isomer more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem (2021-2025 release) |
Why This Matters
For medicinal chemistry teams designing CNS-penetrant compounds or optimizing logD, the 6-isomer provides a measurable lipophilicity edge that may improve blood-brain barrier penetration relative to the 8-isomer, guiding building block selection at the hit-to-lead stage.
- [1] PubChem. 1,4-Dioxaspiro[4.5]decane-6-methanol, 6-methyl- (CID 567349). XLogP3-AA = 1.0. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dioxaspiro_4.5_decane-6-methanol_-6-methyl (accessed 2026-04-27). View Source
- [2] PubChem. 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (CID 10080838). XLogP3-AA = 0.5. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17159-82-9 (accessed 2026-04-27). View Source
